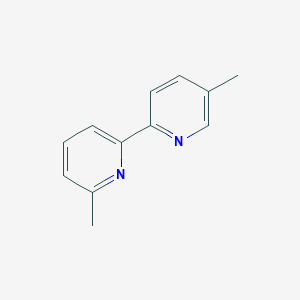

5,6'-Dimethyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-6-7-11(13-8-9)12-5-3-4-10(2)14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQWGNYSJZOTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 5,6 Dimethyl 2,2 Bipyridine

General Synthetic Routes for Dimethyl-2,2'-bipyridines

The construction of the dimethyl-2,2'-bipyridine scaffold can be achieved through several established chemical transformations, ranging from classical coupling reactions to modern organometallic-mediated processes. These methods are most frequently applied to the synthesis of symmetric derivatives, such as the 4,4'- and 5,5'-isomers.

Classical Coupling Procedures (e.g., from Picolines)

Historically, the synthesis of bipyridines has been approached through the coupling of simpler pyridine (B92270) precursors, such as picolines (methylpyridines). Classical methods like the Ullmann and Wurtz reactions have been employed for this purpose. The Ullmann coupling typically involves the copper-mediated homocoupling of halopyridines, often requiring harsh reaction conditions with high temperatures (>200 °C) mdpi.com.

The Wurtz-type coupling, involving the reaction of organic halides with sodium metal, can also be used. For instance, the synthesis of 5,5'-dimethyl-2,2'-bipyridine has been reported from precursors like 3-picoline or 2-bromo-5-methylpyridine using these classical procedures. However, a significant drawback of these methods is their characteristically low yields, which can range from a mere 0.5% to 36%, and often involve challenging purification processes mdpi.com.

| Coupling Method | Precursor Example | Conditions | Reported Yield |

| Classical Coupling | 3-Picoline or 2-bromo-5-methylpyridine | High Temperature | 0.5–36% |

Organometallic-Mediated Approaches (e.g., Stille Coupling, Nickel Complex Catalysis)

Modern synthetic chemistry largely relies on transition-metal-catalyzed cross-coupling reactions to construct C-C bonds with high efficiency and selectivity. For dimethyl-2,2'-bipyridines, Stille, Suzuki, and Negishi couplings are particularly powerful.

The Stille coupling , which pairs an organotin compound with an organic halide in the presence of a palladium catalyst, has proven highly effective. A directed strategy for synthesizing 5,5'-dimethyl-2,2'-bipyridine involves the Stille-type coupling of 5-methyl-2-tributylstannyl pyridine with 2-bromo-5-methylpyridine. This approach achieves a significantly higher yield of 86% for the coupling step mdpi.com. The mild reaction conditions of Stille couplings are compatible with a wide range of functional groups, making it a versatile method acs.org.

The Negishi coupling offers another robust route, utilizing an organozinc halide with an organic halide, also catalyzed by palladium or nickel. This method is noted for its high yields and mild conditions orgsyn.orgorgsyn.org. It demonstrates good tolerance for various substituents and can be used to couple different pyridyl halides, although reactivity generally follows the trend I > Br > Cl orgsyn.orgorgsyn.org. For instance, the cross-coupling of a pyridyl zinc reagent with a methyl-substituted pyridyl triflate is an efficient, high-yield synthesis for various methyl-2,2'-bipyridines orgsyn.org.

Nickel-complex catalysis provides an economical and efficient alternative to palladium. Nickel catalysts can promote the reductive homocoupling of 2-halopyridines to generate symmetric 2,2'-bipyridines in high yields, often without the need for external ligands mdpi.comnih.gov. This method is particularly effective for creating 2,2'-bipyridine (B1663995) derivatives, as the product itself can act as a ligand for the nickel center, facilitating the reaction nih.gov.

| Method | Organometallic Reagent | Halide/Electrophile | Catalyst System (Example) | Yield |

| Stille Coupling | 5-methyl-2-tributylstannyl pyridine | 2-bromo-5-methylpyridine | Palladium catalyst | 86% |

| Negishi Coupling | 2-pyridyl zinc chloride | 5-methyl-2-pyridyl triflate | Pd(PPh₃)₄ | 94% orgsyn.org |

| Nickel-Catalyzed Coupling | N/A (reductive homocoupling) | 2-halopyridines | NiCl₂·6H₂O / Zn | High |

Oxidative Homocoupling and Dehydrogenation Techniques

An alternative strategy for forming the bipyridine linkage is through the direct C-H activation and subsequent coupling of two pyridine rings. Palladium-catalyzed dehydrogenative dimerization of pyridines offers a streamlined approach to 2,2'-bipyridyls from unfunctionalized starting materials nih.gov. This process typically employs an oxidant, such as a silver(I) salt, in the presence of an additive like pivalic acid to facilitate regioselective reaction at the C2-positions nih.gov.

This method has been successfully applied to the synthesis of symmetric dimethyl-bipyridines. For example, the dehydrogenative coupling of 3-picoline using a palladium-on-carbon (Pd/C) catalyst can produce 5,5'-dimethyl-2,2'-bipyridine. The addition of an oxidant like manganese dioxide (MnO₂) can improve reaction outcomes mdpi.com. Similarly, stereoselective oxidative homocoupling of chiral pyridine N-oxides has been used to prepare axially chiral dimethyl-bipyridine diol ligands with excellent stereoselectivity rsc.org.

Targeted Synthesis of Asymmetric 5,6'-Dimethyl-2,2'-bipyridine

The synthesis of an asymmetrically substituted bipyridine such as this compound presents a significant regiochemical challenge compared to its symmetric counterparts. A successful strategy must selectively favor the cross-coupling of two different pyridine precursors over the unwanted homocoupling of each precursor. While specific literature detailing the synthesis of this compound is scarce, the principles of modern cross-coupling provide a clear blueprint for its targeted construction.

Design Considerations for Regioselectivity

The key to synthesizing this compound is a hetero-coupling reaction. This would involve coupling a 5-methylpyridine derivative with a 6-methylpyridine derivative. Organometallic cross-coupling reactions like Suzuki, Stille, or Negishi are the methods of choice for such a transformation.

A potential synthetic design would be the reaction between 2-bromo-5-methylpyridine and an organometallic version of 6-methylpyridine, such as 6-methyl-2-pyridylboronic acid (for Suzuki coupling) or 2-(tributylstannyl)-6-methylpyridine (for Stille coupling).

The primary design challenge is mitigating the three potential reaction pathways:

Desired Cross-Coupling: 5-methylpyridyl unit couples with the 6-methylpyridyl unit.

Homocoupling A: The 5-methylpyridyl precursor couples with itself to form 5,5'-dimethyl-2,2'-bipyridine.

Homocoupling B: The 6-methylpyridyl precursor couples with itself to form 6,6'-dimethyl-2,2'-bipyridine (B1328779).

To achieve regioselectivity, reaction conditions must be chosen to kinetically or thermodynamically favor the cross-coupling pathway. This often involves fine-tuning the catalyst, ligands, base, and solvent to modulate the relative rates of oxidative addition, transmetalation, and reductive elimination for the different substrates. The differing electronic and steric properties of the 5-methyl- and 6-methylpyridine precursors can be exploited to achieve this differentiation beilstein-journals.org.

Optimization of Reaction Conditions and Yields

Achieving a high yield of the desired asymmetric product, this compound, would depend critically on optimizing the reaction parameters to suppress homocoupling.

Choice of Coupling Partners: In a Suzuki coupling, using one precursor as the halide (e.g., 2-bromo-5-methylpyridine) and the other as the boronic acid derivative (e.g., 6-methyl-2-pyridylboronic acid) is standard. The stability and reactivity of the boronic acid ester are crucial; some derivatives, like N-phenyldiethanolamine esters, show enhanced stability and can lead to good yields nih.gov.

Catalyst and Ligand System: The choice of palladium catalyst and its associated phosphine ligand is paramount. Sterically hindered and electron-rich ligands can accelerate the reductive elimination step that forms the product and can influence the selectivity between cross-coupling and homocoupling pathways mdpi.com.

Stoichiometry and Addition Rate: Using a slight excess of one of the coupling partners can help maximize the consumption of the limiting reagent in the desired cross-coupling reaction. Additionally, slow addition of one reagent can maintain its low concentration, thereby disfavoring the second-order homocoupling reaction.

Base and Additives: In Suzuki couplings, the choice of base (e.g., K₃PO₄, CsF) can significantly impact the reaction outcome nih.govnih.gov. For Stille reactions, additives like copper(I) iodide (CuI) can act as co-catalysts to accelerate the transmetalation step, potentially improving the rate of the desired cross-coupling relative to side reactions nih.gov.

By systematically optimizing these variables, the synthesis can be directed toward the preferential formation of the asymmetric this compound, minimizing the formation of symmetric byproducts and maximizing the isolated yield.

In-Depth Analysis of Synthetic and Derivatization Strategies for this compound

While this compound serves as a valuable N-donor ligand in coordination chemistry, detailed and specific research on its post-synthetic functionalization and derivatization is not extensively documented in publicly available scientific literature. Methodologies for modifying the bipyridine scaffold are well-established for numerous other isomers, but specific applications to the 5,6'-dimethyl variant are not readily found.

The reactivity and potential for derivatization of a bipyridine ligand are highly dependent on the position of its substituents. The electronic and steric effects of the methyl groups in the 5 and 6' positions dictate the feasibility and outcome of subsequent chemical transformations. For instance, reactions involving C-H activation or the introduction of new functional groups are sensitive to the specific substitution pattern on the pyridine rings. Research on related molecules, such as 6-substituted-2,2'-bipyridines, has shown that the position of substituents is critical in directing reactions like cyclometalation. However, these findings cannot be directly extrapolated to the 5,6'-dimethyl isomer without specific experimental validation.

Similarly, while many dimethyl-bipyridine isomers, such as 5,5'-dimethyl-2,2'-bipyridine and 4,4'-dimethyl-2,2'-bipyridine (B75555), are commonly used as building blocks in the synthesis of metal-organic frameworks (MOFs) and other extended structures, the specific use of this compound for these applications is not well-reported. The synthesis of such frameworks relies on the precise geometry and connectivity provided by the ligand, which is unique for each isomer.

Due to the lack of specific published research focusing on the post-synthetic modification of this compound, a detailed discussion on the introduction of additional functional groups or its use in synthesizing extended frameworks cannot be provided at this time. Further experimental investigation is required to elucidate the specific chemical pathways and strategies applicable to this particular compound.

Lack of Publicly Available Research Data on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant scarcity of specific research data on the coordination chemistry of the asymmetrical ligand This compound . While extensive information exists for other isomers, such as 5,5'-dimethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine, detailed structural and coordination studies focusing solely on the 5,6'-dimethyl variant are not present in the surveyed literature.

The requested detailed analysis, including bidentate chelation characteristics, steric and electronic influences, X-ray crystallography, bond length and angle analysis, and intermolecular interactions for metal complexes of this compound, cannot be provided at this time due to the absence of specific experimental data and published research findings for this particular compound.

Research in the field of coordination chemistry for dimethyl-substituted bipyridines has predominantly concentrated on the symmetrical isomers. These studies highlight how the position of the methyl groups significantly influences the electronic properties and steric hindrance of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complexes. nih.govresearchgate.netwikipedia.org For instance, the 6,6'-dimethyl isomer is known to create significant steric hindrance near the coordination site, which can enforce distorted tetrahedral geometries in certain metal complexes. nih.gov Conversely, methyl groups in the 5,5'-position have a more pronounced electronic effect with less steric impact at the nitrogen donors. researchgate.netnih.gov

However, without specific studies on the unsymmetrical 5,6'-isomer, any discussion on its unique coordination behavior would be purely speculative. The distinct electronic and steric profile resulting from one methyl group being adjacent to a nitrogen atom (at the 6'-position) and the other being more distant (at the 5-position) is not documented in the context of its metal complexes. Consequently, the creation of a scientifically accurate article adhering to the requested detailed outline is not feasible.

Coordination Chemistry of 5,6 Dimethyl 2,2 Bipyridine Metal Complexes

Metal-Ligand Interactions and Electronic Structure

The nature of the interaction between 5,6'-Dimethyl-2,2'-bipyridine and a metal center, along with the resulting electronic structure of the complex, can be comprehensively investigated through a combination of spectroscopic techniques and theoretical calculations. These methods provide valuable insights into the bonding, electron distribution, and energy levels within the molecule.

Spectroscopic Characterization of Complexes (NMR, IR, UV-Vis, EPR)

Spectroscopic methods are indispensable tools for characterizing the coordination complexes of this compound. Each technique probes different aspects of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is particularly useful for confirming the coordination of the this compound ligand to a metal center. Upon complexation, the chemical shifts of the ligand's protons are expected to change compared to the free ligand. The signals of the protons on the pyridine (B92270) rings are typically deshielded upon coordination. The analysis of proton resonances, especially those on the pyridine rings, can help in assigning the binding modes of the bipyridine ligand, even in complex multinuclear structures. semanticscholar.orgrsc.org

Infrared (IR) Spectroscopy IR spectroscopy provides information about the vibrational modes of the complex. Changes in the vibrational frequencies of the this compound ligand upon coordination can be observed. Specifically, the C=N and C=C stretching vibrations within the pyridine rings are sensitive to coordination with a metal ion. These bands may shift to higher or lower frequencies depending on the nature of the metal-ligand interaction. rsc.orgrdd.edu.iq For instance, in mixed-ligand complexes of copper(II) with 2,2'-bipyridine (B1663995) and amino acids, a shift in the IR band of the bipyridyl ligand to a lower frequency indicates coordination between the two nitrogen atoms of the bipyridine and the metal ion. rdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy The electronic transitions within the metal complexes of this compound can be studied using UV-Vis spectroscopy. These complexes typically exhibit intense absorption bands in the UV region corresponding to π→π* intraligand transitions and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region, depending on the metal ion. nih.govacs.org For example, ruthenium(II) complexes with substituted bipyridine ligands show characteristic UV-Vis absorption spectra. rsc.org The MLCT bands are of particular interest as they provide information about the electronic communication between the metal and the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy For complexes containing paramagnetic metal ions, EPR spectroscopy is a powerful technique to probe the electronic structure and the environment of the metal center. cardiff.ac.uk The EPR spectrum can provide information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. acs.orgzenodo.org In copper(II) complexes, for instance, the EPR spectra can reveal details about the coordination environment and distortions from ideal geometries. acs.org

Below is a table summarizing the expected spectroscopic features for a hypothetical transition metal complex of this compound, [M(5,6'-dmbpy)n]X.

| Spectroscopic Technique | Observed Parameter | Typical Information Obtained |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ) | Confirmation of ligand coordination, structural elucidation. |

| IR | Vibrational Frequencies (cm⁻¹) | Information on metal-ligand bonding and functional groups. |

| UV-Vis | Absorption Maxima (λmax) | Electronic transitions (π→π*, MLCT, d-d). |

| EPR | g-values, Hyperfine Coupling (A) | Electronic structure of paramagnetic metal centers. |

Theoretical Investigations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a vital tool for complementing experimental data and providing a deeper understanding of the electronic structure and properties of metal complexes. acs.org

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com DFT calculations can provide detailed information about the energy levels and spatial distribution of these orbitals. researchgate.netnih.gov

For a typical metal complex of this compound, the HOMO is often localized on the metal d-orbitals, while the LUMO is typically centered on the π* orbitals of the bipyridine ligand. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the chemical stability and reactivity of the complex. inorgchemres.org A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of platinum(IV) complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine, the calculated HOMO-LUMO gap was found to be 3.5 eV for both complexes. inorgchemres.org

| Parameter | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic stability. |

DFT calculations can be used to simulate spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the spectra. For paramagnetic complexes, the EPR g-tensor and hyperfine coupling constants can be calculated. mdpi.com The agreement between the calculated and experimental values can confirm the proposed structure and electronic configuration of the complex. For example, in a study of lutetium(II) metallocene complexes, EPR spectra were successfully modeled with one set of g and hyperfine tensors, indicating that disordered components in the crystal structure display one effective structure within the considerations of EPR line width. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the coordination chemistry of This compound that adheres to the specific outline requested.

The search for research findings on the "Ligand Exchange Kinetics and Hemilabile Character" and the "Influence of Counterions and Solvent Environment on Complex Stability" for metal complexes of the specific isomer, this compound, did not yield any relevant results. The existing literature extensively covers other isomers, such as 5,5'-dimethyl-2,2'-bipyridine and 6,6'-dimethyl-2,2'-bipyridine (B1328779), but is silent on the specific topics requested for the 5,6'-dimethyl variant.

Due to the strict instructions to focus solely on this compound and not introduce information outside the explicit scope of the provided outline, this article cannot be generated with the required scientific accuracy and detail. Any attempt to do so would necessitate extrapolating from data on other isomers, which would violate the core constraints of the request.

Therefore, the requested article on the "" focusing on the specified aspects of stability and dynamic behavior cannot be created at this time due to a lack of available research data.

Catalytic Applications of 5,6 Dimethyl 2,2 Bipyridine Metal Complexes

Homogeneous Catalysis

The versatility of 5,6'-Dimethyl-2,2'-bipyridine as a ligand stems from its bidentate nitrogen donor atoms, which readily chelate to a variety of metal centers. The strategic placement of methyl groups on the bipyridine framework allows for fine-tuning of the ligand's electronic properties and the steric environment around the metal center, thereby impacting the catalytic performance.

C-H Activation and Functionalization Reactions

The application of metal complexes with this compound in C-H activation and functionalization reactions is an area of growing interest. These reactions offer a direct and atom-economical approach to the synthesis of complex organic molecules. While specific examples detailing the use of this compound in this context are not extensively documented in the provided search results, the broader class of bipyridine ligands is known to be effective in directing and stabilizing metal catalysts for C-H activation. The electronic and steric properties of the this compound ligand could potentially influence the regioselectivity and efficiency of such transformations.

Oxidative Cyclization Processes

There is limited specific information available regarding the use of this compound metal complexes in oxidative cyclization processes. However, palladium-catalyzed oxidative cyclizations of heteroatom nucleophiles onto unactivated olefins have been shown to be influenced by the nature of the nitrogen-based ligands. nih.gov In these reactions, chelating bipyridine ligands can sometimes slow down the reaction compared to monodentate ligands like pyridine (B92270). doi.org The specific substitution pattern of this compound could modulate the reactivity of a metal catalyst in such cyclization reactions, though detailed studies are needed to confirm this.

Stereoselective Organic Transformations (e.g., Alkyne Cyclotrimerization)

Metal-catalyzed alkyne cyclotrimerization is a powerful method for the synthesis of substituted benzene (B151609) derivatives. The regioselectivity of this reaction can be controlled by the choice of ligand. For instance, in nickel-catalyzed electrochemical cyclotrimerization of terminal alkynes, the use of sterically hindered bipyridine ligands can favor the formation of 1,2,4-trisubstituted benzene isomers. researchgate.net

A study on the cyclotrimerization of terminal alkynes catalyzed by ruthenium complexes containing substituted bipyridine ligands, including 6,6'-dimethyl-2,2'-bipyridine (B1328779), has been reported. The catalytic activity and regioselectivity were found to be influenced by the ligand structure. This suggests that this compound, with its specific substitution pattern, could also play a role in directing the stereochemical outcome of such transformations.

The table below presents examples of how different ligands can influence the regioselectivity of alkyne cyclotrimerization.

| Catalyst System | Ligand Type | Predominant Regioisomer |

| Electrochemical Nickel Catalysis | Sterically hindered bipyridine | 1,2,4-substituted aromatics researchgate.net |

| Electrochemical Nickel Catalysis | Tributylphosphine | 1,2,4-substituted aromatics researchgate.net |

| Electrochemical Nickel Catalysis | β-diketone | 1,3,5-substituted aromatics researchgate.net |

Cross-Coupling Reactions and Other Organic Transformations

A comprehensive review of scientific literature reveals a notable absence of specific research findings on the application of this compound metal complexes in cross-coupling reactions such as Suzuki-Miyaura, Heck, or Negishi couplings. Similarly, their use in other significant organic transformations, including C-H activation, has not been documented in available studies. While the broader class of dimethyl-2,2'-bipyridine ligands, particularly the 5,5'- and 6,6'- isomers, has been explored in these contexts, data pertaining exclusively to the 5,6'-dimethyl substituted ligand is not present in the reviewed literature. Consequently, no data tables detailing reaction conditions or yields for these transformations catalyzed by this compound complexes can be provided.

Heterogeneous Catalysis and Supported Systems

The development of heterogeneous catalysts is a critical area of research, focusing on the immobilization of active catalytic species onto solid supports to enhance stability and recyclability.

There is no available research detailing specific strategies for the immobilization of this compound metal complexes onto solid supports, including materials such as organosilica nanotubes. While studies have demonstrated the successful incorporation of other bipyridine derivatives into the framework of organosilica nanotubes for C-H bond activation, these investigations have utilized precursors derived from other isomers, such as 4,4'-Dimethyl-2,2'-bipyridine (B75555). The methodologies for covalent grafting or post-synthetic metalation of supports with the this compound ligand have not been reported.

Consistent with the lack of data on the synthesis of heterogeneous catalysts based on this compound, there are no durability or recyclability studies available for such systems. The performance, leaching resistance, and reusability of catalysts are critical parameters for practical applications; however, without the successful immobilization of these specific complexes, such evaluations have not been conducted or reported in the scientific literature.

Photoredox Catalysis and Photoelectrocatalysis

Photoredox and photoelectrocatalysis utilize light energy to drive chemical reactions, often employing metal complexes as photosensitizers or catalysts.

The role of this compound metal complexes as photosensitizers in multicomponent catalytic systems is not described in the current body of scientific work. Research in this field extensively documents the photophysical properties and applications of complexes based on unsubstituted 2,2'-bipyridine (B1663995) and other derivatives, which are known to participate in energy transfer or electron transfer processes upon photoexcitation. However, specific studies detailing the excited-state lifetimes, redox potentials, and photosensitizing efficiency of this compound complexes are absent.

Supramolecular Assemblies and Advanced Materials Science

Self-Assembly of 5,6'-Dimethyl-2,2'-bipyridine-Based Architectures

The self-assembly process, guided by specific molecular interactions, allows for the construction of complex supramolecular structures from simpler molecular units. In the context of dimethyl-2,2'-bipyridine, coordination with metal ions is the primary driver of this assembly.

Metallo-supramolecular chemistry is founded on the principle of using metal-ligand coordination as a highly directional and reversible interaction to build complex architectures. Bipyridine ligands are widely used in this field due to their strong and predictable coordination with a variety of transition metals. The coordination of ligands like 5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbipy) with metal ions can lead to the formation of discrete polynuclear complexes or extended polymeric structures. mdpi.comnih.gov

The introduction of methyl groups onto the bipyridine scaffold, as in dimethyl-2,2'-bipyridine, influences the electronic properties and steric profile of the ligand. These modifications can affect the resulting supramolecular assembly's stability, geometry, and function. For example, electron-donating methyl groups can alter the energy of the metal-to-ligand charge transfer (MLCT) bands and the redox properties of the resulting metal complexes. mdpi.com

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a subtle interplay of non-covalent interactions. In structures containing dimethyl-2,2'-bipyridine, interactions such as π–π stacking, C–H⋯π, and hydrogen bonding play a crucial role in dictating the final architecture. mdpi.commdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂ | nih.govresearchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Pyridine (B92270) Ring Dihedral Angle | 69.62 (4)° | nih.govnih.gov |

| π–π Centroid-Centroid Distance | 3.895 (3) Å | nih.govnih.gov |

Functional Materials Development

The ability of dimethyl-2,2'-bipyridine to form stable, well-defined structures with metal ions has led to its incorporation into a variety of functional materials.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Bipyridine-based ligands can be incorporated into MOF structures to introduce specific functionalities, such as secondary metal-binding sites. nih.govrsc.org

| MOF Designation | Ligands | Metal Ion | Key Feature/Application | Reference |

|---|---|---|---|---|

| [Mn₃(btdc)₃(5,5′-dmbpy)₂]·5DMF | 2,2′-bithiophen-5,5′-dicarboxylate, 5,5′-dimethyl-2,2′-bipyridine | Mn(II) | Demonstrates influence of bulky chelating ligand on framework structure. | mdpi.com |

| UiO-67-bpydc | 2,2′-bipyridine-5,5′-dicarboxylic acid | Zr(IV) | Open bipyridine sites for post-synthetic metalation and catalysis. | rsc.org |

| MOF-253 | 2,2′-bipyridine-5,5′-dicarboxylic acid | Al(III) | Readily complexes metals like PdCl₂ and Cu(BF₄)₂, enhancing CO₂/N₂ selectivity. | berkeley.edu |

Light-Emitting Electrochemical Cells (LECs) are solid-state lighting devices that utilize a luminescent material mixed with an ionic electrolyte. Heteroleptic copper(I) complexes featuring substituted 2,2'-bipyridine (B1663995) ligands are promising materials for LECs due to their potential for high efficiency and stability. unito.it

The introduction of methyl groups at the 6- and 6,6'-positions of the bipyridine ligand has been shown to enhance LEC performance. rsc.org These substituents provide steric hindrance that can enforce a distorted tetrahedral geometry around the copper(I) center, which is beneficial for the photoluminescent properties of the complex. Studies on a series of [Cu(xantphos)(Me₂bpy)][A] complexes (where Me₂bpy is 6,6'-dimethyl-2,2'-bipyridine) have investigated the effect of different counterions on device performance. rsc.orgnih.gov Results show that LECs using smaller counterions like [PF₆]⁻ or [BF₄]⁻ exhibit rapid turn-on times and achieve higher luminance and efficiency compared to those with larger counterions. rsc.org

| Counterion ([A]⁻) | Max. Luminance (cd m⁻²) | Current Efficiency (cd A⁻¹) | Turn-On Time | Reference |

|---|---|---|---|---|

| [PF₆]⁻ | 173 | 3.5 | Rapid | rsc.org |

| [BF₄]⁻ | 137 | 2.6 | Rapid | rsc.org |

| [BPh₄]⁻ | Failed to turn on | - | rsc.org | |

| [BArF₄]⁻ | Failed to turn on | - | rsc.org |

The ability of bipyridine moieties to coordinate with specific metal ions makes them excellent candidates for the design of chemical sensors. When incorporated into larger structures like MOFs or molecular complexes, these bipyridine sites can act as receptors for target analytes.

MOFs with exposed bipyridine units can serve as platforms for detecting metal ions. For example, a lanthanide-based MOF with free Lewis basic bipyridyl sites was developed as a current sensor for Cu²⁺ ions, showing high selectivity and a detection limit of 1 μM. rsc.org The sensing mechanism relies on the strong coordination between the Cu²⁺ ion and the bipyridyl nitrogen atoms within the MOF's channels. rsc.org Similarly, MOFs have been explored as fluorescent sensors for detecting hazardous nitroaromatic compounds, where the interaction with the analyte quenches the luminescence of the framework. acs.org

Beyond MOFs, discrete cyclometalated iridium(III) complexes containing a 5,5'-dimethyl-2,2'-bipyridine ligand have been employed as luminescent probes. rsc.org These complexes can exhibit environment-sensitive emission, making them suitable for biological sensing applications. One such complex was used to construct a G-quadruplex-based assay for detecting protein tyrosine kinase-7, an important biomarker for several cancers. rsc.org

Electrochemical and Redox Properties of 5,6 Dimethyl 2,2 Bipyridine Systems

Characterization of Redox Potentials and Electron Transfer Mechanisms

Transition metal complexes incorporating 2,2'-bipyridine (B1663995) (bpy) and its derivatives are well-known for their rich redox chemistry. wikipedia.org These systems can undergo multiple, often reversible, one-electron transfer processes. wikipedia.org These redox events can be centered on the metal ion (e.g., an M(II)/M(III) couple) or on the ligand itself, where the bipyridine framework accepts or donates electrons from its π-system. wikipedia.orgacs.orgnih.govacs.org In the latter case, the ligand is termed "redox non-innocent," acting as an electron reservoir that can actively participate in chemical transformations. acs.orgnih.gov

The reduction of the free 2,2'-bipyridine ligand occurs at a highly negative potential, with a reported E1/2 value of approximately -2.67 V (vs. Fc/Fc⁺) in THF, corresponding to the formation of the radical anion (bpy•⁻). mdpi.com Upon coordination to a metal center, the reduction potentials of the bipyridine ligand are significantly shifted to less negative values. This shift is due to the stabilization of the ligand's lowest unoccupied molecular orbital (LUMO) upon complexation.

While specific redox potential data for complexes of 5,6'-dimethyl-2,2'-bipyridine are not extensively documented, the expected values can be contextualized by examining related symmetric isomers. The table below presents representative redox potentials for copper(I) and cobalt(II) complexes with unsubstituted and symmetrically substituted dimethyl-bipyridine ligands.

| Complex | Redox Couple | E1/2 (V vs. Fc/Fc⁺) | Reference Compound | Solvent |

|---|---|---|---|---|

| [Cu(5,5'-dmbpy)₂]⁺ | Cu(I)/Cu(II) | +0.190 | - | DCM |

| [Cu(6,6'-dmbpy)₂]⁺ | Cu(I)/Cu(II) | +0.588 | - | DCM |

| [Co(bpy)₃]²⁺ | Co(II)/Co(I) | -1.29 | - | ACN |

| [Co(4,4'-dmbpy)₃]²⁺ | Co(II)/Co(I) | -1.39 | - | ACN |

Data derived from studies on symmetrically substituted bipyridine complexes to provide context for the this compound system. nih.govrsc.org

The electron transfer mechanism in these complexes is typically a single-electron process. For reductions, the electron is accepted into the π* orbital of the bipyridine ligand. For oxidations, the process is often a metal-centered M(II) → M(III) transition, though ligand-based oxidations are also possible.

Electrochemical Techniques: Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of bipyridine complexes. utexas.edu A CV experiment involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, a voltammogram, provides a wealth of information. nih.govmdpi.commdpi.com

From a cyclic voltammogram, one can determine:

Redox Potentials (E1/2): The formal reduction potential is typically estimated as the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials.

Electrochemical Reversibility: A chemically reversible redox process is characterized by a peak potential separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n is the number of electrons transferred) and a ratio of anodic to cathodic peak currents (ipa/ipc) of unity. Deviations from these ideal values suggest quasi-reversible or irreversible electron transfer, often involving coupled chemical reactions or slow kinetics. unito.it

Electron Transfer Stoichiometry: The number of electrons involved in the redox event can often be inferred by comparing the peak current to that of a known one-electron standard under identical conditions.

Quantitative Analysis of Electron Transfer Rates and Kinetics

The rate at which electrons are transferred between the electrode and the bipyridine complex is a critical kinetic parameter. Fast electron transfer kinetics are characteristic of electrochemically reversible systems, where the redox couple can efficiently exchange electrons with the electrode. In CV, this is reflected by a small peak separation (ΔEp) that does not change significantly with scan rate.

The kinetics of electron transfer are influenced by several factors:

Solvent Reorganization: The solvent molecules must rearrange to accommodate the change in the charge of the complex, a process that has an associated energy barrier.

Inner-Sphere Reorganization: The geometry of the complex itself may change upon oxidation or reduction, involving alterations in bond lengths and angles. Significant structural changes can lead to slower electron transfer rates.

Electrode Surface: The nature of the electrode material and the presence of any surface films or adsorbed species can dramatically affect the kinetics.

Studies on photo-induced electron transfer reactions involving ruthenium-bipyridine complexes and quenching agents have provided insights into the kinetics of bimolecular electron transfer in solution, though these are distinct from the heterogeneous rates at an electrode surface. abu.edu.ngacs.org

Modulation of Redox Behavior by Methyl Substitution Position and Coordination Environment

The strategic placement of substituents on the bipyridine scaffold, along with the choice of the coordinated metal, allows for precise control over the redox properties of the resulting complex.

Effect of Methyl Substitution Position:

The influence of methyl groups is a combination of electronic and steric effects.

Electronic Effects: As electron-donating groups, methyl substituents increase the electron density on the aromatic rings. This makes the ligand π* orbitals higher in energy, thus making reductions more difficult (more negative E1/2). Concurrently, the increased electron density at the nitrogen donors makes the coordinated metal center more electron-rich and thus easier to oxidize (less positive E1/2). nih.gov This effect is observed when comparing complexes of 4,4'-dmbpy or 5,5'-dmbpy with their unsubstituted parent compounds. nih.govrsc.org

Steric Effects: Methyl groups at the 6- and 6'-positions, adjacent to the nitrogen donors, introduce significant steric hindrance. This can prevent the close approach of other molecules, thereby protecting the metal center and potentially increasing the stability of the complex. wikipedia.org However, this steric bulk can also enforce a distorted coordination geometry, which can have a profound impact on redox potentials. For example, the Cu(I)/Cu(II) couple for [Cu(6,6'-dmbpy)₂]⁺ is significantly more positive than for the 5,5'-dmbpy analogue, a difference largely attributed to the steric clash that destabilizes the preferred square planar geometry of the Cu(II) state. rsc.org

The This compound ligand is unique in this context. It features one sterically demanding 6'-methyl group and one less-hindering 5-methyl group. This asymmetry breaks the electronic equivalence of the two pyridine (B92270) rings and can lead to unique electrochemical behavior. mdpi.com The single steric group may induce a moderate geometric distortion while the combined electronic donation from both methyl groups shifts the redox potentials.

Effect of the Coordination Environment:

The metal ion is a primary determinant of the redox potential. For a given bipyridine ligand, the M(II)/M(III) oxidation potential varies dramatically depending on the metal (e.g., Fe, Ru, Os, Ni, Co). nih.gov This is a direct consequence of the different energies of the metal's d-orbitals.

Photophysical Properties of 5,6 Dimethyl 2,2 Bipyridine Metal Complexes

Luminescence and Emission Characteristics of Coordination Complexes

The luminescence of transition metal complexes is a phenomenon rooted in the electronic transitions between molecular orbitals. For complexes containing bipyridine-type ligands, emission often originates from a metal-to-ligand charge-transfer (MLCT) excited state. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital located on the bipyridine ligand. The subsequent relaxation of this excited state can release energy in the form of light, a process known as phosphorescence or fluorescence.

The specific characteristics of this emission—such as its wavelength (color), intensity, and quantum yield (efficiency)—are highly dependent on the metal center, the coordination geometry, and the electronic properties of the ligands. For instance, heavy metal ions like ruthenium(II) and iridium(III) are known to form highly luminescent complexes due to strong spin-orbit coupling, which facilitates the radiative decay from triplet MLCT states.

While extensive research exists for symmetrical isomers like 4,4'-dimethyl-2,2'-bipyridine (B75555) and 5,5'-dimethyl-2,2'-bipyridine, specific quantitative luminescence data, such as emission maxima and quantum yields for metal complexes of 5,6'-Dimethyl-2,2'-bipyridine, are not extensively detailed in current literature. However, the principles governing their behavior would be similar. The emission properties would be dictated by the energy gap between the ground state and the lowest-lying triplet MLCT state (³MLCT).

Table 1: Representative Luminescence Data for Dimethyl-Bipyridine Metal Complexes

This table illustrates the type of data collected for related bipyridine complexes. Specific data for this compound complexes is not available in the cited literature.

| Complex | Emission Max (λem), nm | Quantum Yield (Φ) | Solvent |

| [Ru(4,4'-dmb)₃]²⁺ | Data not specified | Data not specified | CH₃CN |

| [Ni(5,5′-dmbipy)₂Cl₂]·3H₂O | ~425 | Data not specified | Methanol |

| [Ir(ppy)₂(5,5'-dmbpy)]PF₆ | Data not specified | Data not specified | Aqueous Sol. |

Note: Data for related isomers is shown for illustrative purposes of the expected measurements.

Excited State Dynamics and Energy Transfer Mechanisms

Upon photoexcitation to a singlet MLCT state (¹MLCT), metal complexes of this compound would undergo a series of rapid dynamic processes. The excited state is not static; it evolves on timescales ranging from femtoseconds to microseconds. A primary event in many transition metal complexes is intersystem crossing (ISC), where the initially formed ¹MLCT state rapidly converts to a lower-energy triplet state (³MLCT). This process is typically very efficient in complexes with heavy atoms and occurs on a sub-picosecond timescale. acs.org

Following ISC, the ³MLCT state can deactivate through several pathways:

Radiative Decay: Emission of a photon (phosphorescence), leading to the luminescence discussed in the previous section.

Energy Transfer: The excited complex can transfer its energy to another molecule, a critical step in photosensitization and photocatalysis.

Electron Transfer: The excited complex, being both a better oxidant and a better reductant than its ground state, can engage in electron transfer with other species in the solution.

In complexes with multiple ligands, such as a hypothetical [Ru(bpy)₂(5,6'-dmbpy)]²⁺, the excited electron may initially be delocalized over all ligands before localizing onto the one with the lowest-lying π* orbital. The specific dynamics, including the rates of ISC and vibrational cooling, are key determinants of a complex's suitability for applications like solar cells or photocatalysis. acs.orgwashington.edu For example, studies on the related [Ru(4,4'-dmb)₃]²⁺ complex have identified kinetic components on the order of ~120 femtoseconds and 5 picoseconds, attributed to a combination of intersystem crossing and vibrational cooling dynamics. acs.org

Spectroscopic Investigations of Excited States (e.g., Time-Resolved Spectroscopy)

The direct observation of fleeting excited states and their dynamics requires sophisticated spectroscopic techniques capable of capturing molecular "snapshots" on very short timescales. Time-resolved spectroscopy is the primary tool for these investigations. uni-bonn.de

Femtosecond Transient Absorption Spectroscopy: This "pump-probe" technique is used to study the earliest events after excitation. acs.org A powerful, ultrashort laser pulse (the pump) excites the sample, and a second, weaker pulse (the probe) monitors the changes in absorption at various time delays. This allows researchers to track the formation and decay of short-lived states like the ¹MLCT and its conversion to the ³MLCT state, often occurring in hundreds of femtoseconds. acs.orgmpg.de For instance, such studies on ruthenium bipyridine complexes have elucidated that the population of the final emissive state can be established in as little as 80 to 300 femtoseconds. acs.orgmpg.de

Nanosecond Time-Resolved Spectroscopy: For longer-lived excited states, such as the ³MLCT state which can persist for nanoseconds to microseconds, nanosecond laser flash photolysis is employed. This technique helps to measure the lifetime of the emissive state and to study its reactions with other molecules, such as quenching, energy transfer, or electron transfer. ias.ac.in

These spectroscopic methods provide crucial data on excited-state lifetimes, the identity of transient species, and the rate constants for various deactivation processes. While these techniques have been extensively applied to a wide range of transition metal bipyridine complexes, specific reports detailing the time-resolved spectroscopic investigation of this compound complexes are not prominent in the literature. acs.orgias.ac.inrsc.org

Advanced Characterization Methodologies in 5,6 Dimethyl 2,2 Bipyridine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,6'-Dimethyl-2,2'-bipyridine in solution. Both ¹H and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related isomer, 6,6'-dimethyl-2,2'-dipyridyl, the aromatic protons appear at chemical shifts of approximately 8.18 ppm, 7.67 ppm, and 7.14 ppm, while the methyl protons resonate around 2.62 ppm. For this compound, one would expect a more complex ¹H NMR spectrum due to its lower symmetry compared to symmetrical isomers. The spectrum would feature distinct signals for each of the six aromatic protons and the two methyl groups, with their chemical shifts influenced by their unique electronic environments. The coupling constants (J-values) between adjacent protons would provide valuable information about the connectivity of the pyridine (B92270) rings.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. A predicted ¹³C NMR spectrum for the parent 2,2'-bipyridine (B1663995) shows signals around 155, 149, 137, 124, and 121 ppm. For this compound, the introduction of methyl groups would cause shifts in the signals of the attached and adjacent carbon atoms. The carbon atoms bearing the methyl groups would exhibit distinct chemical shifts, and the signals for the methyl carbons themselves would also be observed.

Upon complexation with a metal ion, significant changes in the NMR spectra are expected. The coordination of the bipyridine nitrogen atoms to a metal center typically leads to a downfield shift of the proton signals, particularly for those protons closest to the coordination site.

Table 1: Representative ¹H NMR Chemical Shifts for a Related Dimethyl-bipyridine Isomer

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 8.182 |

| Aromatic CH | 7.665 |

| Aromatic CH | 7.14 |

| Methyl (CH₃) | 2.619 |

*Data for 6,6'-Dimethyl-2,2'-dipyridyl.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding within this compound and its complexes. These techniques measure the vibrational frequencies of bonds within a molecule.

The IR spectrum of a bipyridine derivative is characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of bands between 1400 and 1600 cm⁻¹. The presence of methyl groups introduces C-H stretching and bending vibrations. For instance, in complexes of 4,4'- and 5,5'-dimethyl-2,2'-bipyridine, changes in the spectra have been noted at approximately 830 and 1250 cm⁻¹ due to the methyl substituents. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. For metal complexes of this compound, Raman spectroscopy would be particularly useful for observing the metal-ligand stretching vibrations, which typically occur at lower frequencies.

Table 2: Typical IR Absorption Regions for Bipyridine Ligands

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Ring Stretch | 1400 - 1600 |

| C-H In-plane Bend | 1000 - 1300 |

Electronic Spectroscopy: UV-Visible (UV-Vis) and UV-Vis-NIR Spectroscopies

Electronic spectroscopy, particularly in the UV-Visible range, is employed to study the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of the free this compound ligand is expected to be dominated by intense π→π* transitions within the aromatic pyridine rings, typically occurring in the ultraviolet region. Upon coordination to a transition metal, new absorption bands often appear in the visible region. These are frequently assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital.

For example, in various transition metal complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555), MLCT absorption bands are observed between 301 and 306 nm. acs.org The position and intensity of these MLCT bands are sensitive to the nature of the metal ion, its oxidation state, and the solvent environment.

Table 3: General Electronic Transitions in Bipyridine Complexes

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π→π* | < 350 nm | Intra-ligand electronic transition. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically for studying species with unpaired electrons, such as paramagnetic metal complexes of this compound.

EPR spectra provide detailed information about the electronic environment of the unpaired electron. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the paramagnetic center and its environment. For instance, in copper(II) complexes, which have a d⁹ electron configuration, g-values typically deviate from the free electron value of ~2.0023, with values around 2.1 being common.

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei, such as the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2) or the nitrogen nuclei of the bipyridine ligand (¹⁴N, I = 1). This coupling splits the EPR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, A) provides information about the delocalization of the unpaired electron onto the ligand. In a study of a Cu(II) complex with the related 6,6'-dimethyl-2,2'-bipyridyl ligand, distinct g and A values were determined, which provided insight into the geometry of the complex. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its complexes. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For the free ligand, this compound (C₁₂H₁₂N₂), the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its molecular weight of approximately 184.24 g/mol . High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the elemental formula.

When analyzing metal complexes, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact complex ion to be observed in the gas phase. The mass spectrum would show a peak corresponding to the [M(5,6'-dmbpy)ₙ]ˣ⁺ ion, from which the stoichiometry of the complex can be confirmed. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 4: Expected Molecular Ion for this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z for [M+H]⁺ |

|---|

Thermal Analysis Techniques (e.g., DSC, TG)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase behavior of this compound and its complexes.

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the decomposition temperature of the compound and for identifying the loss of volatile components, such as solvent molecules in a crystal lattice. For example, in a study of complexes of 5,5'-diamino-2,2'-bipyridine, TGA was used to quantify the amount of crystal water and determine the temperature at which it is lost. cmu.edu

DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the detection of phase transitions, such as melting, crystallization, and solid-state transitions. For a crystalline sample of this compound, DSC would show an endothermic peak at its melting point. For metal complexes, DSC can reveal information about their thermal stability and decomposition pathways. The characterization of dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate, a related compound, utilized DSC to study its thermal properties. ciac.jl.cn

Computational Chemistry and Theoretical Modeling of 5,6 Dimethyl 2,2 Bipyridine

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

There is no available literature presenting theoretical predictions of spectroscopic parameters (e.g., UV-Vis, NMR, IR spectra) for 5,6'-Dimethyl-2,2'-bipyridine using methods like Time-Dependent DFT (TD-DFT). Consequently, no correlation with experimental data can be discussed.

Elucidation of Reaction Mechanisms and Catalytic Pathways through Computational Studies

No computational studies detailing the role of this compound as a ligand in catalytic reactions have been published. Research in this area would involve modeling reaction intermediates and transition states to determine energy barriers and preferred mechanistic pathways.

Design of Novel Ligands and Complexes with Tailored Properties

The use of this compound as a scaffold for the computational design of new ligands or complexes with specific, tailored electronic or steric properties has not been reported in the available scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Advancements in 5,5'-Dimethyl-2,2'-bipyridine Chemistry

The compound 5,5'-Dimethyl-2,2'-bipyridine (5,5'-dmbpy) has established itself as a cornerstone bidentate ligand in the field of coordination chemistry. nih.gov Its robust coordination to a diverse array of metal ions has been pivotal in the development of novel functional molecules and materials. Academic contributions have demonstrated its versatility, with numerous stable complexes prepared with transition metals such as cobalt, zinc, mercury, iron, indium, cadmium, copper, platinum, gold, and iridium. nih.govossila.comrsc.org

A significant advancement lies in the application of its coordination complexes in analytical and biomedical sciences. For example, an iridium(III) complex incorporating the 5,5'-dmbpy ligand, [Ir(pbi)2(5,5'-dmbpy)]PF6, exhibits high luminescence and has been successfully employed to construct a G-quadruplex-based assay for detecting protein tyrosine kinase-7 (PTK7), an important biomarker for various cancers. ossila.com This highlights the ligand's role in creating sophisticated diagnostic tools. Furthermore, research into a novel gold(III) complex with this ligand has demonstrated its potential for biological evaluation, opening avenues in medicinal chemistry. ossila.com

In materials science and electrochemistry, 5,5'-dmbpy has proven to be an invaluable building block. Its complexes have been used to construct unique supramolecular architectures. ossila.com A notable application is the development of an electrochemical sensor based on a cobalt(II) complex, [Co(5,5′-dmbpy)₂(NCS)₂]. rsc.org This sensor, utilizing nanoparticles of the complex on a screen-printed electrode, allows for the simultaneous detection of acetaminophen (B1664979) and naproxen, showcasing the ligand's contribution to advanced analytical devices. rsc.org The 5,5'-dmbpy molecule also serves as a crucial intermediate in organic synthesis, for instance, in its oxidation to prepare 2,2'-bipyridine-5,5'-dicarboxylic acid, a precursor for other functional materials. ossila.com

The table below summarizes some of the key advancements involving 5,5'-Dimethyl-2,2'-bipyridine complexes.

| Metal Ion | Complex Example | Key Advancement/Application |

| Iridium(III) | [Ir(pbi)₂(5,5'-dmbpy)]PF₆ | Luminescent probe for cancer biomarker PTK7 detection. ossila.com |

| Cobalt(II) | [Co(5,5′-dmbpy)₂(NCS)₂] | Electrochemical sensor for simultaneous detection of acetaminophen and naproxen. rsc.org |

| Gold(III) | Au(III) complex with 5,5'-dmbpy | Subject of biological evaluation for potential therapeutic use. ossila.com |

| Nickel(II), Copper(II) | Mononuclear and homobinuclear complexes | Development of novel supramolecular architectures. ossila.com |

| Various | General | Building block for new materials and study of electron transfer processes. chemimpex.com |

Identification of Remaining Challenges and Open Questions for Future Research

Despite significant progress, challenges and unanswered questions remain in the chemistry of 5,5'-Dimethyl-2,2'-bipyridine. A primary challenge relates to its synthesis. Like many bipyridine derivatives, synthetic methods can suffer from low conversion rates, require harsh reaction conditions, or be hampered by the strong coordination of the bipyridine product to the metal catalyst, which decreases catalytic activity. nih.govmdpi.com Consequently, the development of more efficient, scalable, and environmentally benign synthetic protocols for 5,5'-dmbpy is an ongoing research need.

From a fundamental perspective, a deeper understanding of the structure-property relationships in its metal complexes is required. While the electronic effects of the methyl groups at the 5 and 5' positions are generally understood to be electron-donating, their precise influence on the photophysical, electrochemical, and catalytic properties of the resulting metal complexes is not always predictable. Open questions remain regarding how these substituents modulate metal-to-ligand charge transfer (MLCT) energies, redox potentials, and the stability of catalytic intermediates. wikipedia.orgacs.org

Furthermore, the full scope of its coordination chemistry is yet to be explored. While complexes with many transition metals are known, there is less research on its coordination with f-block elements (lanthanides and actinides), which could lead to materials with novel magnetic or luminescent properties. The mechanistic details of reactions catalyzed by 5,5'-dmbpy complexes also warrant further investigation. acs.org A comprehensive understanding of reaction pathways, active catalytic species, and deactivation mechanisms is crucial for the rational design of more efficient catalysts.

Prospects for Novel Applications and Methodological Advancements in Coordination Chemistry and Catalysis

The future for 5,5'-Dimethyl-2,2'-bipyridine is promising, with significant prospects for novel applications and methodological advancements. In catalysis, the ligand is expected to play a continuing role in the development of new homogeneous catalysts for a wide range of organic transformations. chemimpex.com There is particular potential in the field of photoredox catalysis, where tuning the electronic properties of the bipyridine ligand is key to controlling the photophysical and redox properties of copper and nickel-based catalysts. acs.orgacs.org

In the realm of materials science, 5,5'-dmbpy and its derivatives are attractive candidates for the construction of advanced functional materials. chemimpex.com This includes their use as ligands in photosensitizers for dye-sensitized solar cells, as components of emissive materials for organic light-emitting diodes (OLEDs), and as building blocks for porous metal-organic frameworks (MOFs) with potential applications in gas storage and separation. ossila.comresearchgate.net The ability to form stable complexes that exhibit intense luminescence is a key driver for these applications. ossila.com

Methodological advancements will likely focus on innovative synthetic strategies. The application of electrochemical methods for both the synthesis of the ligand itself and its metal complexes offers a green and efficient alternative to traditional chemical routes. nih.govmdpi.com Furthermore, leveraging 5,5'-dmbpy in the design of complex supramolecular systems and self-assembled architectures remains a fertile area of research. ossila.comnih.gov Building upon initial findings, the exploration of 5,5'-dmbpy complexes in medicinal chemistry and for the development of next-generation chemical and biological sensors continues to be a high-impact research direction. ossila.comrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5,6'-Dimethyl-2,2'-bipyridine derivatives?

- Methodology :

- Reductive Coupling : Utilize nickel-catalyzed reductive coupling of halogenated pyridine precursors (e.g., 2-bromo-6-methylpyridine) under inert conditions. This method often requires optimization of solvent polarity and reaction temperature to improve yields .

- Oxidative Functionalization : Convert methyl groups to carboxylic acids via oxidation with KMnO₄ or SeO₂. For example, 5,5'-dimethyl-2,2'-bipyridine can be oxidized to 2,2'-bipyridine-5,5'-dicarboxylic acid for further ligand derivatization .

- Cross-Coupling : Employ Suzuki-Miyaura coupling with boronic acid derivatives to introduce functional groups at specific positions .

Q. How is this compound characterized to confirm structural integrity and ligand functionality?

- Techniques :

- NMR Spectroscopy : and NMR to verify methyl group positions and aromatic proton environments .

- X-ray Crystallography : Resolve steric effects of methyl groups on coordination geometry (e.g., bond angles in Cd(II) or Cu(I) complexes) .

- Mass Spectrometry (MS) : Confirm molecular weight and purity, especially for intermediates like N-oxides or halogenated derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of methyl substituents in this compound influence metal complex stability and reactivity?

- Steric Effects :

- Methyl groups at the 5,6' positions create steric hindrance, stabilizing square-planar geometries in Pd(II) or Pt(II) complexes. This reduces ligand lability in catalytic cycles .

- Compare with 6,6'-dimethyl derivatives, where steric bulk enhances selectivity in epoxidation reactions by restricting substrate access .

- Electronic Effects :

- Methyl groups act as weak electron donors, raising the redox potential of Ru(II) complexes (e.g., shifts by +0.1 V vs. unsubstituted bipyridine) .

- DFT calculations show methyl substitution lowers LUMO energy, improving charge-transfer efficiency in dye-sensitized solar cells (DSSCs) .

Q. What role does this compound play in designing catalysts for oxidative Heck reactions?

- Mechanistic Insights :

- Palladium complexes with 5,6'-dimethyl ligands exhibit higher turnover numbers (TON > 500) in cyclohexenone coupling due to suppressed β-hydride elimination .

- Contrast with 4,4'-dimethyl derivatives: Electron-donating groups at 5,6' positions increase electrophilicity of the metal center, accelerating oxidative addition .

- Optimization : Use kinetic studies (e.g., Eyring plots) to correlate ligand steric parameters (Tolman cone angles) with reaction rates .

Q. How can computational methods predict the photophysical properties of this compound-based Ru(II) complexes?

- DFT Workflow :

- Optimize geometry using B3LYP/6-31G* for ligands and LANL2DZ for metals.

- Calculate MLCT (metal-to-ligand charge transfer) transitions to predict absorption maxima (e.g., λmax ≈ 450–500 nm for Ru(II)-dimethylbipyridine) .

- Compare with experimental UV-vis data to validate computational models .

Key Notes

- Contradictions : Evidence suggests 6,6'-dimethyl ligands enhance catalytic stability but reduce activity in some Cu(I)-mediated oxidations compared to 5,5' derivatives .

- Methodological Gaps : Limited data on 5,6'-dimethyl isomers; extrapolate findings from analogous compounds and validate via comparative synthesis/characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.